2-Ethynylbenzaldehyde

Catalog No.
S586588
CAS No.
38846-64-9
M.F
C9H6O
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethynylbenzaldehyde

CAS Number

38846-64-9

Product Name

2-Ethynylbenzaldehyde

IUPAC Name

2-ethynylbenzaldehyde

Molecular Formula

C9H6O

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C9H6O/c1-2-8-5-3-4-6-9(8)7-10/h1,3-7H

InChI Key

ZEDSAJWVTKUHHK-UHFFFAOYSA-N

SMILES

C#CC1=CC=CC=C1C=O

Synonyms

2-ethynylbenzaldehyde, ethynylbenzaldehyde, ortho-ethynylbenzaldehyde

Canonical SMILES

C#CC1=CC=CC=C1C=O
  • Precursor for Heterocyclic Compounds: Research has explored the use of 2-ethynylbenzaldehyde in the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. One study describes its use in the creation of iodoisoquinoline-fused benzimidazoles through a tandem iodocyclization reaction with o-benzenediamine and copper(I) iodide [].

2-Ethynylbenzaldehyde is an organic compound with the molecular formula C9H6OC_9H_6O and a molecular weight of 134.15 g/mol. It is characterized by the presence of an ethynyl group (CCH-C\equiv CH) attached to the ortho position of a benzaldehyde moiety. This unique structure imparts distinctive reactivity and properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound is typically found as a yellowish liquid, exhibiting a strong aromatic odor.

Due to its functional groups:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack, leading to the formation of imines or other derivatives when reacted with amines .
  • Cyclization Reactions: It can undergo cyclization to form isoquinolines when reacted with amines or oximes under specific conditions . For instance, the reaction with ammonia has been shown to yield isoquinoline derivatives with high efficiency.
  • Modification of Peptides: The compound has been utilized for N-terminal modifications of peptides and proteins, showcasing its ability to selectively react under mild conditions .

Research indicates that 2-ethynylbenzaldehyde exhibits biological activities, particularly in the context of medicinal chemistry. Its derivatives have been explored for potential anti-cancer properties and as inhibitors of specific enzymes such as ABL kinase. The modification of proteins using this compound may enhance their therapeutic efficacy and selectivity, making it a subject of interest in drug development .

Several methods have been developed for synthesizing 2-ethynylbenzaldehyde:

  • Palladium-Catalyzed Reaction: A common synthesis method involves the palladium-catalyzed coupling of 2-bromobenzaldehyde with terminal alkynes in the presence of bases like triethylamine and solvents such as dimethylformamide. This method typically yields good purity and yield .
  • Catalyst-Free Conditions: Recent studies have reported catalyst-free methods for synthesizing derivatives of 2-ethynylbenzaldehyde, emphasizing environmentally friendly approaches .

The applications of 2-ethynylbenzaldehyde span various fields:

  • Organic Synthesis: It serves as an important building block in organic synthesis for creating complex molecules, including pharmaceuticals and agrochemicals.
  • Bioconjugation: The compound is utilized for modifying peptides and proteins, enhancing their properties for therapeutic applications .
  • Material Science: It can be used in the development of new materials due to its unique electronic properties.

Interaction studies involving 2-ethynylbenzaldehyde have focused on its reactivity with biological molecules. For example, its ability to modify lysine residues in proteins has been investigated, revealing insights into its selectivity based on electronic effects and pH conditions during reactions . These studies are crucial for understanding how modifications can influence protein function and stability.

Several compounds share structural similarities with 2-ethynylbenzaldehyde, including:

Compound NameStructure TypeKey Features
EthynylbenzeneAlkyne derivativeLacks carbonyl group; primarily used in polymer chemistry.
3-EthynylbenzaldehydeIsomeric variantDifferent position of ethynyl group; may exhibit different reactivity patterns.
4-EthynylbenzaldehydeIsomeric variantSimilar reactivity but less explored in biological contexts.
PhenylacetyleneSimple alkyneUsed extensively in organic synthesis but lacks aldehyde functionality.

The uniqueness of 2-ethynylbenzaldehyde lies in its dual functional groups (alkyne and aldehyde), which enable diverse reactivity pathways not available to simpler alkynes or aldehydes alone. This compound's ability to participate in cyclization reactions further distinguishes it from its analogs.

2-Ethynylbenzaldehyde represents a valuable synthetic building block in organic chemistry, characterized by its dual functionality of an aldehyde group and a terminal alkyne moiety [1]. The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds and bioactive molecules [11]. Palladium-catalyzed cross-coupling reactions have emerged as the predominant synthetic route for preparing 2-ethynylbenzaldehyde, offering high yields and selectivity under relatively mild conditions [2].

The most common palladium-catalyzed approach involves the coupling of 2-halobenzaldehydes with terminal alkynes, with the Sonogashira coupling reaction being the method of choice [3]. This synthetic pathway typically employs palladium(II) complexes such as PdCl₂(PPh₃)₂ as catalysts, which undergo in situ reduction to form catalytically active palladium(0) species [4]. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, ultimately forming the carbon-carbon bond between the aryl halide and the alkyne [3].

Sonogashira Coupling Optimization Parameters

The Sonogashira coupling reaction for synthesizing 2-ethynylbenzaldehyde requires careful optimization of several key parameters to achieve high yields and selectivity [6]. Temperature control represents a critical factor, with most protocols employing temperatures between 45-80°C to balance reaction rate with catalyst stability [2]. Lower temperatures (25-40°C) often result in incomplete conversion, while temperatures exceeding 100°C can lead to catalyst decomposition and side reactions [20].

Reaction time optimization is equally important, with typical protocols requiring 4-12 hours depending on substrate reactivity and catalyst loading [2]. The nature of the halide leaving group significantly impacts reaction efficiency, with the reactivity order generally following: I > Br > Cl [3]. For 2-ethynylbenzaldehyde synthesis, 2-iodobenzaldehyde typically provides superior results compared to the corresponding bromo or chloro derivatives [2].

ParameterOptimal RangeEffect on YieldEffect on Selectivity
Temperature45-80°CHigher temperatures increase reaction rate but may reduce selectivityModerate temperatures (50-60°C) typically provide best selectivity
Catalyst Loading0.5-2 mol% PdHigher loading increases rate but adds costMinimal effect if >0.5 mol%
Reaction Time4-12 hoursLonger times increase conversion but may lead to side reactionsOptimal time depends on substrate reactivity
Halide TypeI > Br > ClIodides give highest yieldsIodides provide best selectivity
BaseEt₃N, iPr₂NHStronger bases can increase rateMilder bases often improve selectivity

Catalyst loading typically ranges from 0.5-2 mol% of palladium, with higher loadings accelerating the reaction but increasing cost [6]. The choice of phosphine ligands also significantly influences reaction outcomes, with electron-rich, sterically demanding phosphines generally providing superior results [6]. Triphenylphosphine remains the most commonly employed ligand due to its availability and effectiveness, though more specialized ligands can offer advantages for challenging substrates [20].

Copper(I) Iodide Co-Catalysis Mechanisms

The Sonogashira coupling reaction traditionally employs copper(I) iodide as a co-catalyst, which plays a crucial role in activating the terminal alkyne through the formation of copper acetylides [5]. This copper-catalyzed activation pathway operates concurrently with the palladium cycle, creating a dual catalytic system that significantly enhances reaction efficiency [12].

The copper co-catalysis mechanism begins with the deprotonation of the terminal alkyne by the amine base, followed by coordination with copper(I) to form a copper acetylide species [14]. This copper acetylide then undergoes transmetalation with the organopalladium(II) complex formed after oxidative addition, transferring the alkynyl group to the palladium center [5]. The resulting palladium complex subsequently undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst [12].

The concentration of copper(I) iodide typically ranges from 0.5-2 mol%, with higher concentrations potentially leading to undesired homocoupling of the terminal alkyne [5]. The copper co-catalyst not only accelerates the transmetalation step but also enhances the overall reaction rate by facilitating the formation of more reactive alkynyl nucleophiles [14]. Additionally, copper(I) iodide can stabilize palladium(0) species in solution, preventing catalyst precipitation and extending catalyst lifetime [5].

Recent mechanistic studies have revealed that the copper cycle may involve the formation of multinuclear copper-acetylide complexes, which can influence reaction kinetics and selectivity [16]. The precise nature of these copper species depends on reaction conditions, particularly solvent polarity and the structure of the amine base employed [19]. Understanding these mechanistic details has enabled the development of more efficient protocols for 2-ethynylbenzaldehyde synthesis, with some systems achieving high yields under mild conditions [16].

Lithiation Approaches for Ortho-Functionalization

Lithiation approaches represent an alternative synthetic strategy for preparing 2-ethynylbenzaldehyde through ortho-functionalization of appropriately substituted precursors [7]. These methods typically involve directed ortho-lithiation (DoM) of benzaldehyde derivatives, followed by introduction of the ethynyl group through appropriate electrophiles [7]. The directed ortho-lithiation strategy exploits the ability of certain functional groups to coordinate with organolithium reagents, directing deprotonation to the ortho position [7].

For 2-ethynylbenzaldehyde synthesis, the lithiation approach often begins with protected benzaldehyde derivatives, as the aldehyde group itself is incompatible with strong organolithium bases [23]. Common protecting strategies include acetal formation or conversion to imines, which can be readily hydrolyzed after the lithiation and functionalization steps [7]. The lithiation is typically performed using strong bases such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (-78°C to -100°C) to ensure selectivity [23].

The ortho-lithiated intermediate can then react with electrophilic acetylene equivalents, such as ethynyl tosylates or ethynyl iodides, to introduce the alkyne functionality [7]. Alternatively, the lithiated species can be treated with iodine to form an ortho-iodobenzaldehyde derivative, which can subsequently undergo Sonogashira coupling with terminal acetylenes [23]. This two-step approach often provides higher overall yields compared to direct ethynylation of the lithiated intermediate [7].

Recent advances in lithiation chemistry have explored the use of more selective organolithium reagents, such as ortho-lithiodimethylbenzylamine (o-LiDMBA), which can achieve selective ortho-lithiation even in the presence of potentially reactive functional groups [7]. These developments have expanded the scope of lithiation approaches for synthesizing 2-ethynylbenzaldehyde and related compounds [23]. The lithiation strategy offers complementary advantages to palladium-catalyzed methods, particularly for substrates where directed functionalization is challenging through other routes [7].

Industrial-Scale Production Techniques from Patent Literature

Industrial-scale production of 2-ethynylbenzaldehyde presents unique challenges compared to laboratory-scale synthesis, requiring robust processes that can be implemented economically and safely at large scale [8]. Patent literature reveals several approaches that have been developed for commercial production, with most methods based on modifications of the Sonogashira coupling reaction [10].

A key patent (EP0257309B1) describes a multi-step process for preparing ethynylbenzaldehydes from bromo- or iodobenzaldehydes [10]. The process involves replacing the aryl halogen with a protected ethynyl group, followed by deprotection to reveal the terminal alkyne [10]. This approach employs palladium catalysts at loadings of 0.1-0.5 mol%, significantly lower than typical laboratory-scale procedures, to reduce catalyst costs for industrial implementation [8].

Another patented process focuses on continuous-flow technology for 2-ethynylbenzaldehyde production, which offers advantages in heat transfer, mixing efficiency, and process control compared to batch reactions [10]. The continuous process employs fixed-bed catalysts containing immobilized palladium species, allowing for efficient catalyst recycling and minimizing palladium contamination in the final product [10]. Reaction parameters are carefully controlled to maintain consistent product quality, with inline monitoring systems ensuring process reliability [8].

Patent literature also describes specialized purification techniques for industrial-scale production, including crystallization protocols and continuous distillation methods optimized for 2-ethynylbenzaldehyde [10]. These purification approaches are designed to minimize solvent usage and energy consumption while achieving high product purity [8]. Some patents detail the use of specific crystallization solvents and temperature profiles that promote selective crystallization of 2-ethynylbenzaldehyde while leaving impurities in solution [10].

Recent patent applications have explored alternative synthetic routes, including direct functionalization of benzaldehyde derivatives using acetylene gas under high-pressure conditions [25]. These approaches aim to eliminate the need for expensive palladium catalysts and reduce waste generation, though they often require specialized equipment for handling pressurized acetylene [25]. The industrial production techniques described in patent literature reflect ongoing efforts to develop more efficient and sustainable processes for 2-ethynylbenzaldehyde manufacture [8].

Solvent Systems and Reaction Condition Optimization

Solvent selection plays a crucial role in the synthesis of 2-ethynylbenzaldehyde, influencing reaction rates, selectivity, and product yields [20]. For Sonogashira coupling reactions, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF) are commonly employed due to their ability to dissolve both organic substrates and inorganic salts while stabilizing polar transition states [20]. Studies have shown that solvent polarity significantly impacts reaction outcomes, with more polar solvents generally accelerating the rate of oxidative addition but potentially promoting side reactions [20].

A systematic investigation of solvent effects revealed that mixtures of solvents often provide superior results compared to single-solvent systems [18]. For example, a combination of triethylamine and acetonitrile (3:1 ratio) has been reported to give excellent yields (>85%) for the synthesis of 2-ethynylbenzaldehyde from 2-iodobenzaldehyde [2]. The triethylamine component serves as both solvent and base, while acetonitrile enhances substrate solubility and stabilizes catalytic intermediates [2].

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Observations
Et₃N/MeCN (3:1)50585-90Excellent selectivity, minimal side products
DMF80470-75Higher rate but more impurities
THF60875-80Good selectivity but slower reaction
Toluene901260-65Poor solubility of inorganic components
Et₃N/THF (1:1)60680-85Good balance of rate and selectivity

Reaction temperature optimization is equally important, with most protocols employing temperatures between 50-80°C [20]. Lower temperatures often result in incomplete conversion, while higher temperatures can lead to decomposition of sensitive functional groups or catalyst deactivation [20]. For 2-ethynylbenzaldehyde synthesis, maintaining temperatures around 50-60°C typically provides the best balance between reaction rate and selectivity [2].

The choice of base also significantly influences reaction outcomes, with tertiary amines such as triethylamine and diisopropylamine being most commonly employed [18]. These bases serve to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct formed during the reaction [18]. Studies have shown that the structure of the amine base can affect both reaction kinetics and selectivity, with more sterically hindered amines sometimes providing superior results for challenging substrates [20].

Reaction atmosphere control represents another critical parameter, with most protocols requiring oxygen-free conditions to prevent oxidation of the palladium(0) catalyst and copper(I) co-catalyst [18]. Typically, reactions are conducted under an inert atmosphere of nitrogen or argon, with careful degassing of solvents to remove dissolved oxygen [2]. These precautions are particularly important for large-scale synthesis, where catalyst deactivation can significantly impact process economics [18].

Post-Synthetic Purification and Column Chromatography Protocols

The purification of 2-ethynylbenzaldehyde after synthesis presents specific challenges due to the compound's reactivity and potential for polymerization [9]. Effective purification protocols typically employ a combination of techniques, with column chromatography being the most widely utilized method for obtaining high-purity material [17].

Standard column chromatography purification of 2-ethynylbenzaldehyde typically employs silica gel as the stationary phase, with careful selection of mobile phase composition to achieve optimal separation [9]. A common eluent system consists of petroleum ether and ethyl acetate in ratios ranging from 20:1 to 10:1, which provides good separation of 2-ethynylbenzaldehyde from common impurities such as unreacted starting materials and homocoupling byproducts [17]. The relatively non-polar nature of this solvent system minimizes potential interactions between the aldehyde functionality and the silica gel, reducing the risk of decomposition during purification [9].

For laboratory-scale purification, flash column chromatography is often preferred due to its efficiency and speed, which minimizes exposure of 2-ethynylbenzaldehyde to the acidic silica gel environment [29]. Typical protocols employ moderate pressure (10-15 psi) and column dimensions selected based on the amount of crude material, with a general guideline of 30-50 g of silica per gram of crude product [29]. The sample is typically loaded as a concentrated solution in the mobile phase or adsorbed onto a small amount of silica gel for dry loading [17].

More challenging separations may require gradient elution techniques, starting with a less polar solvent mixture (e.g., petroleum ether/ethyl acetate 20:1) and gradually increasing polarity (to 5:1 or 3:1) to elute more strongly retained compounds [17]. This approach is particularly useful when dealing with complex reaction mixtures containing multiple byproducts with similar polarities [29].

For larger-scale purification, automated flash chromatography systems offer advantages in reproducibility and efficiency, with pre-packed silica cartridges providing consistent separation performance [9]. These systems allow for precise control of flow rates and gradient profiles, optimizing separation while minimizing solvent consumption [29]. For industrial-scale production, continuous chromatography techniques such as simulated moving bed (SMB) chromatography may be employed, offering significant advantages in throughput and solvent efficiency compared to batch processes [9].

Alternative purification approaches include recrystallization from suitable solvent systems, though this method is often less effective for 2-ethynylbenzaldehyde due to its liquid or low-melting solid nature [17]. Distillation under reduced pressure can be employed for larger-scale purification, with typical conditions involving pressures of 0.1-1 mmHg and temperatures of 80-100°C [9]. However, care must be taken to avoid prolonged heating, which can lead to polymerization or decomposition of the product [17].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-ethynylbenzaldehyde

Dates

Last modified: 08-15-2023

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